![molecular formula C15H11N3 B13677133 4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13677133.png)
4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile
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Overview
Description
4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 5-position and a benzonitrile moiety at the 2-position. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science. The synthesis of 5-methylimidazo[1,2-a]pyridines typically involves condensation reactions of substituted diones with nitrile-containing precursors under acidic conditions, as demonstrated in studies on analogous systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the condensation of 2-aminopyridine with an appropriate α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve heating the reactants under microwave irradiation, which accelerates the reaction and improves yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Radical Reactions: Functionalization of the imidazo[1,2-a]pyridine ring via radical reactions has been explored.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents such as chloroform and the application of heat or microwave irradiation to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions can yield 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .
Scientific Research Applications
4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile has a wide range of scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antimicrobial agents, with activity against various bacterial strains.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Imidazo[1,2-a]pyridine Core
The biological and chemical behavior of imidazo[1,2-a]pyridine derivatives is highly dependent on substituent patterns. Below is a detailed comparison of key analogs:
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives
Impact of Substituents on Properties
- Fluorine improves metabolic stability and lipophilicity .
- Benzonitrile Moiety: The nitrile group enhances dipole interactions and serves as a hydrogen bond acceptor, critical for receptor engagement .
Biological Activity
4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities , particularly as an antimicrobial and anticancer agent. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure composed of an imidazo[1,2-a]pyridine moiety linked to a benzonitrile group. Its molecular formula is C14H12N4 with a molecular weight of approximately 224.27 g/mol. This structural configuration is believed to contribute significantly to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with specific molecular targets, including enzyme inhibition and DNA interaction.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism is thought to disrupt bacterial cell membranes and inhibit essential enzymes necessary for bacterial survival.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has been tested against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, showing IC50 values indicative of potent activity:
Cell Line | IC50 (μM) |
---|---|
A549 | 1.03 |
HeLa | 1.15 |
MCF-7 | 2.59 |
These values suggest that the compound is more active than some established anticancer agents, making it a candidate for further development in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways in both bacteria and cancer cells.
- DNA Interaction : It is hypothesized that the compound can intercalate into DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its derivatives:
- Antileishmanial Activity : A related study indicated that imidazo-pyridine derivatives exhibit antileishmanial activity against Leishmania species, suggesting a broader spectrum of action for compounds containing similar structural motifs .
- Selectivity and Toxicity : The selectivity index (SI) for the compound has been evaluated in various experimental setups, indicating that it can effectively target diseased cells while sparing healthy ones. For example, one study reported a SI greater than 10 when tested against murine macrophages .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile | Similar imidazo structure | Different methyl position may affect activity |
4-(5-Ethylimidazo[1,2-a]pyridin-2-yl)benzonitrile | Ethyl instead of methyl | Potentially different pharmacokinetics |
4-(5-Methylimidazo[1,2-b]pyridin-3-yl)benzonitrile | Variation in imidazole ring | Different reactivity profiles |
This comparative analysis highlights how variations in substituents can influence biological activities and pharmacological profiles.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile?
- Answer : The compound can be synthesized via:
- Suzuki-Miyaura coupling : Combining 5-methylimidazo[1,2-a]pyridine-2-boronic acid with 4-bromobenzonitrile using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–90°C .
- Multicomponent reactions : For derivatives, a three-component aza-Friedel–Crafts reaction using Y(OTf)₃ as a catalyst enables efficient C3-alkylation (e.g., morpholino(p-tolyl)methyl derivatives) .
- Nucleophilic substitution : Reacting halogenated intermediates with nitrile-containing aryl groups under basic conditions (e.g., K₂CO₃ in DMF) .
Q. Which analytical techniques are critical for structural confirmation?
- Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at imidazopyridine C5; nitrile at benzyl C4) .
- HRMS : Validate molecular weight (e.g., [M+H]+ = 236.27 g/mol) .
- X-ray crystallography : Refine crystal structures using SHELXL or WinGX to analyze planarity and intermolecular interactions .
Q. How does the methyl group at position 5 influence solubility and reactivity?
- Answer : The methyl group enhances lipophilicity, improving membrane permeability, while its electron-donating nature stabilizes the imidazopyridine ring. Reactivity at the nitrile group remains unaffected, enabling further functionalization .
Advanced Research Questions
Q. How can molecular docking predict the compound’s binding affinity to c-KIT kinase?
- Answer :
Target preparation : Retrieve c-KIT’s crystal structure (PDB ID: 1T46) and prepare it via protonation and energy minimization.
Ligand preparation : Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G*).
Docking : Use AutoDock Vina to simulate binding modes, focusing on interactions with hinge residues (e.g., Cys673, Glu640). Validate with in vitro kinase assays (IC₅₀ determination) .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies across analogs?
- Answer :
-
Comparative analysis : Tabulate substituent effects (see Table 1).
-
Statistical modeling : Apply multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity.
-
Biological validation : Use isogenic cell lines to isolate kinase inhibition profiles .
Table 1 : Substituent Effects on Biological Activity
Substituent (Position) Key Property IC₅₀ (c-KIT) Reference -Cl (C6) Electron-withdrawing 12 nM -CH₃ (C5) Electron-donating 45 nM -CN (C4) Polarizable 28 nM
Q. How to optimize reaction conditions for high-yield synthesis of derivatives?
- Answer :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions; use toluene for Pd-catalyzed couplings.
- Catalyst tuning : Compare Pd(OAc)₂ with Buchwald-Hartwig catalysts for coupling efficiency.
- Temperature control : Reflux (110°C) for imidazopyridine cyclization vs. room temperature for nitrile couplings .
Q. What computational methods elucidate electronic properties for SAR?
- Answer :
- DFT calculations : Compute HOMO/LUMO energies (Gaussian 16) to predict charge distribution and nucleophilic sites.
- Molecular dynamics (MD) : Simulate solvation effects (e.g., water, DMSO) to assess stability and aggregation .
Q. How to address challenges in crystallizing this compound?
- Answer :
- Solvent diffusion : Use a 1:1 ethanol/water mixture for slow crystallization.
- Temperature gradients : Gradually cool from 50°C to 4°C to enhance crystal growth.
- Hirshfeld surface analysis : Identify dominant intermolecular interactions (e.g., C-H···N, π-π stacking) to guide polymorph screening .
Q. Methodological Notes
- Contradiction resolution : Cross-validate kinase inhibition data using orthogonal assays (e.g., Western blotting for phospho-c-KIT) .
- Stability testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) for 4 weeks .
Properties
Molecular Formula |
C15H11N3 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
4-(5-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H11N3/c1-11-3-2-4-15-17-14(10-18(11)15)13-7-5-12(9-16)6-8-13/h2-8,10H,1H3 |
InChI Key |
NXMFBTCYDHMEFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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